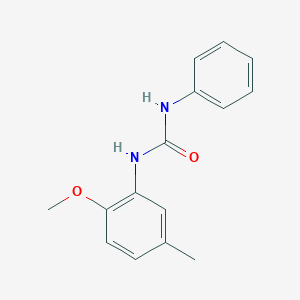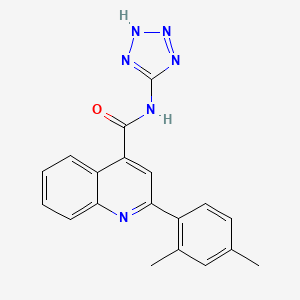![molecular formula C17H19FN2O2 B5730174 N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B5730174.png)
N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxy-5-methylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxy-5-methylphenyl)urea, commonly known as FMME, is a chemical compound that has been studied for its potential use in scientific research. This compound belongs to the class of urea derivatives and has shown promising results in various biochemical and physiological studies.
Mécanisme D'action
FMME works by inhibiting the activity of certain enzymes in the body. Specifically, it inhibits the activity of the enzyme glycogen synthase kinase-3 (GSK-3). GSK-3 is involved in various cellular processes such as glucose metabolism, cell proliferation, and apoptosis. By inhibiting GSK-3, FMME has been shown to have various biochemical and physiological effects.
Biochemical and Physiological Effects:
FMME has been shown to have various biochemical and physiological effects. These effects include inhibition of cancer cell growth, neuroprotection, and anti-inflammatory effects. FMME has also been shown to improve glucose metabolism and insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using FMME in lab experiments is that it has shown promising results in various scientific research applications. Another advantage is that it is relatively easy to synthesize. However, one limitation of using FMME in lab experiments is that it may have side effects that could affect the results of the experiment.
Orientations Futures
There are several future directions for research on FMME. One direction is to study its potential use in treating other diseases such as diabetes and cardiovascular disease. Another direction is to study its potential use in combination with other drugs to enhance its effectiveness. Additionally, further studies are needed to determine the optimal dosage and administration of FMME for various scientific research applications.
Conclusion:
In conclusion, FMME is a chemical compound that has shown promising results in various scientific research applications. It has been studied for its potential use in cancer research, neurology, and immunology. FMME works by inhibiting the activity of the enzyme GSK-3 and has various biochemical and physiological effects. While there are advantages to using FMME in lab experiments, there are also limitations and further research is needed to determine its optimal use.
Méthodes De Synthèse
FMME can be synthesized by reacting 4-fluoro-α-bromoacetophenone with 2-methoxy-5-methylphenyl isocyanate in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with ethylamine to form the final product, FMME.
Applications De Recherche Scientifique
FMME has been studied for its potential use in various scientific research applications. Some of the areas where FMME has shown promising results include cancer research, neurology, and immunology. FMME has been shown to inhibit the growth of cancer cells and has potential as a cancer treatment. In neurology, FMME has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In immunology, FMME has been studied for its potential use in treating autoimmune diseases such as multiple sclerosis.
Propriétés
IUPAC Name |
1-[2-(4-fluorophenyl)ethyl]-3-(2-methoxy-5-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2/c1-12-3-8-16(22-2)15(11-12)20-17(21)19-10-9-13-4-6-14(18)7-5-13/h3-8,11H,9-10H2,1-2H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDQAUMBWWPNAOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NCCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Fluorophenyl)ethyl]-3-(2-methoxy-5-methylphenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(acetylamino)phenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B5730092.png)

![ethyl 4-[(4-nitrophenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5730107.png)
![N-[5-(3-bromophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5730110.png)

![methyl 4-ethyl-5-methyl-2-[(trichloroacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5730119.png)
![1-[4-(4-bromophenoxy)phenyl]-2,5-pyrrolidinedione](/img/structure/B5730125.png)
![N'-[(3-chlorobenzoyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5730135.png)


![[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methanol](/img/structure/B5730151.png)

![methyl [7-(2-methoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B5730162.png)
